

An In-depth Technical Guide to the Molecular Structure and Synthesis of Fenofibrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of fenofibrate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure of Fenofibrate

Fenofibrate is a fibric acid derivative used as a lipid-regulating agent.^[1] Chemically, it is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.^{[2][3]} The molecule is a chlorobenzophenone derivative, characterized by a (4-chlorophenyl) (phenyl)methanone structure substituted with a [2-methyl-1-oxo-1-(propan-2-yloxy)propan-2-yl]oxy group.^[4] Its structure incorporates an aromatic ether, an isopropyl ester, and a monochlorobenzene functional group.^[4]

The IUPAC name for fenofibrate is propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.^{[4][5]}

Chemical Structure:

 Chemical structure of fenofibrate

Physicochemical Properties

Fenofibrate is a white to off-white crystalline powder that is stable under ordinary conditions.[1][6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.[3][7] Its poor aqueous solubility can affect its oral bioavailability.[3][8]

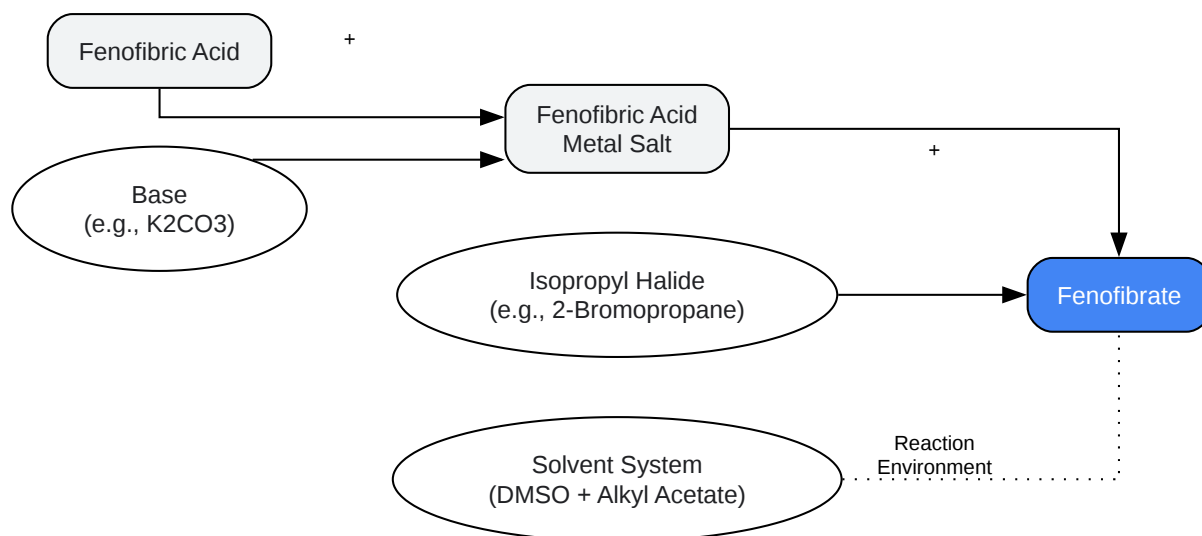
| Property | Value | References |
|---|--|------------|
| Molecular Formula | C20H21ClO4 | [4][5][9] |
| Molecular Weight | 360.83 g/mol | [1][4][5] |
| Melting Point | 79-82 °C | [1][4] |
| Solubility | Insoluble in water. Soluble in organic solvents like Ethanol, DMSO, and DMF. | [1][7][8] |
| log P (Octanol-water partition coefficient) | 5.24 | [8] |
| CAS Number | 49562-28-9 | [5][6][10] |

Synthesis of Fenofibrate

Several methods for the industrial synthesis of fenofibrate have been reported. A common and efficient approach involves the esterification of fenofibric acid or its salt.

Key Synthesis Pathway: Esterification of Fenofibric Acid Salt

A widely used industrial method involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[11][12][13] This process is noted for its ability to produce high-purity fenofibrate suitable for pharmaceutical use, often without the need for recrystallization.[11][14]



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Caption: Synthesis of Fenofibrate from Fenofibric Acid.

Experimental Protocol: Synthesis from Fenofibric Acid

The following protocol is based on a patented industrial method.^{[15][16]}

1. Salt Formation:

- A mixture of fenofibric acid, dimethyl sulfoxide (DMSO), and an alkyl acetate (e.g., isopropyl acetate) is prepared in a reaction vessel.^[15]
- A stoichiometric amount of a base, typically potassium carbonate (K₂CO₃), is added to the mixture with stirring at room temperature.^[15]
- The mixture is heated to 85-90°C for approximately 45 minutes to facilitate the formation of the potassium salt of fenofibric acid.^[15]

2. Esterification:

- The reaction temperature is adjusted to around 80°C.^[15]

- An isopropyl halide, such as 2-bromopropane, is added to the reaction mixture, followed by an additional volume of isopropyl acetate. The addition is typically performed over a period of about 50 minutes.[\[15\]](#)
- The mixture is maintained at a temperature of 85-95°C with stirring for several hours (e.g., 5 hours) to drive the esterification reaction to completion.[\[15\]](#) Reaction progress can be monitored by techniques like TLC or HPLC.[\[17\]](#)

3. Product Isolation and Purification:

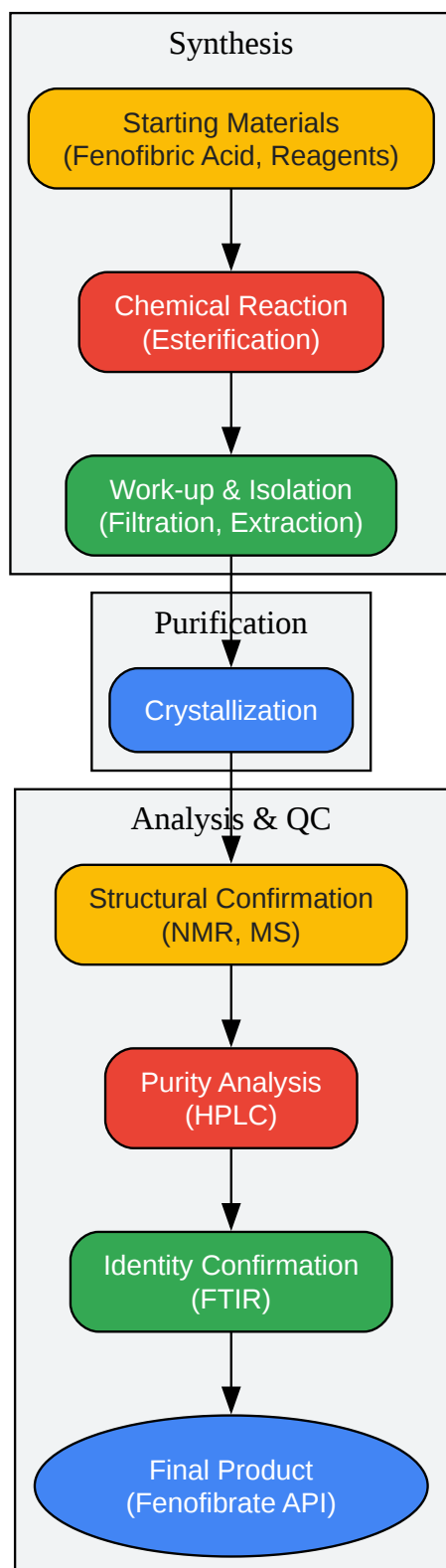
- After the reaction is complete, the mixture is cooled.[\[15\]](#)
- The solvents are removed, and isopropanol and water are added.[\[16\]](#)
- The mixture is brought to reflux for a short period (e.g., 10 minutes) and then filtered while hot.[\[16\]](#)
- The filtrate is slowly cooled with stirring to 0°C to induce crystallization of the fenofibrate product.[\[16\]](#)
- The crystallized fenofibrate is collected by filtration, washed with ice-cold isopropanol, and dried under vacuum at 45-50°C.[\[16\]](#)
- This process yields high-purity fenofibrate (>99.5%).[\[16\]](#)

Alternative Synthesis Route

Another established method involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate in the presence of an alkaline agent like potassium carbonate.[\[11\]](#)[\[15\]](#)[\[17\]](#)

General Experimental and Analytical Workflow

The overall process, from synthesis to characterization and quality control, follows a logical progression to ensure the final product meets pharmaceutical standards.



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Caption: General workflow for Fenofibrate synthesis and analysis.

Characterization Methods

The identity, purity, and structure of synthesized fenofibrate are confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC methods are extensively used for assaying the drug content and determining the presence of any process-related impurities or degradation products.[18][19]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure of fenofibrate and its intermediates.[19][20][21]
- Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the compound.[18][20][21]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of fenofibrate shows characteristic absorption peaks for its functional groups. Key peaks include those for the ester carbonyl (around 1728 cm^{-1}) and ketone carbonyl (around 1651 cm^{-1}) groups.[19][22]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Synthesis of Fenofibrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13778253#molecular-structure-and-synthesis-of-fenofibrate]

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